Journal Name:Electrochemistry Communications
Journal ISSN:1388-2481
IF:5.443
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/601449/description#description
Year of Origin:1999
Publisher:Elsevier Inc.
Number of Articles Per Year:263
Publishing Cycle:Monthly
OA or Not:Not
André Authier (1932–2023)
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-06-20 , DOI: 10.1107/s2053273323005120
Obituary for André Authier.
Detail
On the growth of the wallpaper groups
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-06-30 , DOI: 10.1107/s2053273322005058
Coordination sequences (also called growth functions) appear in various areas of chemistry and crystallography, such as ice crystals and zeolites, and various areas of mathematics, such as lattice theory and geometric group theory. Cannon's method of cone types is modified for finding the coordination sequence of the Cayley graph of a group. This method is then applied to compute the growth functions and the growth series of the Cayley graphs of the wallpaper groups (the 2D crystallographic groups). The paper has several tables and colored figures summarizing and illustrating the results.
Detail
Lorentz factor for time-of-flight neutron Bragg and total scattering
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-11-21 , DOI: 10.1107/s2053273322010427
The three fundamental origins of the Lorentz factor for neutron time-of-flight powder diffraction are revisited. A detailed derivation of the Lorentz factor is presented in the context of diffuse scattering modelling in reciprocal space when perfect periodicity is assumed, and the total scattering pattern is constructed in its discrete form – the factor in this case becomes 1/Q2 (or d2). Discussion is also presented with respect to practical data reduction where a vanadium measurement is usually taken as the normalization factor (to account for various factors such as detector efficiency), and it is shown that the existence of the Lorentz factor is independent of such a normalization process.
Detail
On single-crystal total scattering data reduction and correction protocols for analysis in direct space. Corrigendum
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-09-23 , DOI: 10.1107/s2053273322009081
The name of the third author of the article by Koch et al. [Acta Cryst. (2021). A77, 611–636] is corrected.
Detail
Introduction of a weighting scheme for the X-ray restrained wavefunction approach: advantages and drawbacks
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-11-21 , DOI: 10.1107/s2053273322010221
In a quite recent study [Genoni et al. (2017). IUCrJ, 4, 136–146], it was observed that the X-ray restrained wavefunction (XRW) approach allows a more efficient and larger capture of electron correlation effects on the electron density if high-angle reflections are not considered in the calculations. This is due to the occurrence of two concomitant effects when one uses theoretical X-ray diffraction data corresponding to a single-molecule electron density in a large unit cell: (i) the high-angle reflections are generally much more numerous than the low- and medium-angle ones, and (ii) they are already very well described at unrestrained level. Nevertheless, since high-angle data also contain important information that should not be disregarded, it is not advisable to neglect them completely. For this reason, based on the results of the previous investigation, this work introduces a weighting scheme for XRW calculations to up-weight the contribution of low- and medium-angle reflections, and, at the same time, to reasonably down-weight the importance of the high-angle data. The proposed strategy was tested through XRW computations with both theoretical and experimental structure-factor amplitudes. The tests have shown that the new weighting scheme works optimally if it is applied with theoretically generated X-ray diffraction data, while it is not advantageous when traditional experimental X-ray diffraction data (even of very high resolution) are employed. This also led to the conclusion that the use of a specific external parameter λJ for each resolution range might not be a suitable strategy to adopt in XRW calculations exploiting experimental X-ray data as restraints.
Detail
Uri Shmueli (1928–2023)
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-06-27 , DOI: 10.1107/s2053273323005405
Obituary for Uri Shmueli.
Detail
Background optimization of powder electron diffraction for implementation of the e-PDF technique and study of the local structure of iron oxide nanocrystals
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-07-25 , DOI: 10.1107/s2053273323005107
The local structural characterization of iron oxide nanoparticles is explored using a total scattering analysis method known as pair distribution function (PDF) (also known as reduced density function) analysis. The PDF profiles are derived from background-corrected powder electron diffraction patterns (the e-PDF technique). Due to the strong Coulombic interaction between the electron beam and the sample, electron diffraction generally leads to multiple scattering, causing redistribution of intensities towards higher scattering angles and an increased background in the diffraction profile. In addition to this, the electron–specimen interaction gives rise to an undesirable inelastic scattering signal that contributes primarily to the background. The present work demonstrates the efficacy of a pre-treatment of the underlying complex background function, which is a combination of both incoherent multiple and inelastic scatterings that cannot be identical for different electron beam energies. Therefore, two different background subtraction approaches are proposed for the electron diffraction patterns acquired at 80 kV and 300 kV beam energies. From the least-square refinement (small-box modelling), both approaches are found to be very promising, leading to a successful implementation of the e-PDF technique to study the local structure of the considered nanomaterial.
Detail
Geographic style maps for two-dimensional lattices
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-01-01 , DOI: 10.1107/s2053273322010075
This paper develops geographic style maps containing two-dimensional lattices in all known periodic crystals parameterized by recent complete invariants. Motivated by rigid crystal structures, lattices are considered up to rigid motion and uniform scaling. The resulting space of two-dimensional lattices is a square with identified edges or a punctured sphere. The new continuous maps show all Bravais classes as low-dimensional subspaces, visualize hundreds of thousands of lattices of real crystal structures from the Cambridge Structural Database, and motivate the development of continuous and invariant-based crystallography.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 ELECTROCHEMISTRY 电化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.30 158 Science Citation Index Science Citation Index Expanded Not
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